molecular formula C6H6F3N3 B596743 4-Hydrazinyl-2-(trifluoromethyl)pyridine CAS No. 1228535-68-9

4-Hydrazinyl-2-(trifluoromethyl)pyridine

Cat. No.: B596743
CAS No.: 1228535-68-9
M. Wt: 177.13
InChI Key: DCGUIGHUMMJNKI-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazinyl group and a trifluoromethyl group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. Furthermore, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of proteases by forming covalent bonds with their catalytic residues, thereby preventing substrate cleavage. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcome while minimizing adverse effects .

Metabolic Pathways

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic reactions can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can influence metabolic flux and metabolite levels, potentially altering cellular homeostasis .

Transport and Distribution

The transport and distribution of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydrazinyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Hydrazinyl-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 4-Hydrazinyl-2-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUIGHUMMJNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737247
Record name 4-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228535-68-9
Record name 4-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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